6-Chloro-5-(3-chlorophenyl)-2,4-pyridinediol
Overview
Description
The compound “6-Chloro-5-(3-chlorophenyl)-2,4-pyridinediol” is related to a method for treating bromodomain-containing protein-mediated disorders .
Synthesis Analysis
There is a mention of a method involving the use of agonist radioligands at each receptor , but it’s unclear if this is directly related to the synthesis of “6-Chloro-5-(3-chlorophenyl)-2,4-pyridinediol”.Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Chloro-5-(3-chlorophenyl)-2,4-pyridinediol” are not available in the resources I found .Scientific Research Applications
Synthesis and Structural Characterization
- 6-Chloro-5-(3-chlorophenyl)-2,4-pyridinediol has been explored in the synthesis and structural characterization of various compounds. For instance, the synthesis and crystal structure of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate was described, highlighting its crystallographic and molecular modeling features (Héctor Novoa de Armas et al., 2000).
Optical and Diode Characteristics
- Research has also focused on the optical and diode characteristics of pyridine derivatives. A study on pyrazolo pyridine derivatives revealed their structural, optical, and diode characteristics, indicating potential applications in electronic and optoelectronic devices (I. Zedan et al., 2020).
Antimicrobial and Anticancer Activities
- The antimicrobial and anticancer activities of pyridine derivatives have been extensively studied. For example, a molecular structure, spectroscopic, and antimicrobial activity study of a pyrazole-pyridine compound demonstrated its potential as an antibacterial and antifungal agent (C. Sivakumar et al., 2021). Another study synthesized oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents, showing significant biological potency (Kanubhai D. Katariya et al., 2021).
Potential in COVID-19 Research
- A notable application is in the context of COVID-19 research. The synthesis of a hydrazone-pyridine compound and its potential as an inhibitor of the main protease of SARS-CoV2 was investigated, suggesting its relevance in antiviral research (T. Topal et al., 2021).
Pesticidal and Insecticidal Applications
- Pyridine derivatives, including those similar to 6-Chloro-5-(3-chlorophenyl)-2,4-pyridinediol, have been investigated for their potential as insecticides and herbicides. A study on pyridine derivatives against cowpea aphid showed significant insecticidal activities, demonstrating its potential use in agricultural pest control (E. A. Bakhite et al., 2014).
Future Directions
properties
IUPAC Name |
6-chloro-5-(3-chlorophenyl)-4-hydroxy-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c12-7-3-1-2-6(4-7)10-8(15)5-9(16)14-11(10)13/h1-5H,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOANCSPBFKNXOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(NC(=O)C=C2O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-(3-chlorophenyl)-2,4-pyridinediol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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